2,2-Dichloro-2-phenylacetonitrile
Overview
Description
2,2-Dichloro-2-phenylacetonitrile is an organic compound with the molecular formula C8H5Cl2N. It is characterized by the presence of two chlorine atoms and a phenyl group attached to an acetonitrile moiety. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dichloro-2-phenylacetonitrile can be synthesized through the chlorination of phenylacetonitrile. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the complete chlorination of the phenylacetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The process involves the use of specialized equipment to handle chlorine gas safely and efficiently. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-2-phenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis Reactions: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted phenylacetonitrile derivatives.
Reduction: Formation of 2,2-dichloro-2-phenylacetamide.
Hydrolysis: Formation of 2,2-dichloro-2-phenylacetic acid.
Scientific Research Applications
2,2-Dichloro-2-phenylacetonitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical agents.
Agricultural Chemicals: It is used in the production of pesticides and herbicides.
Material Science: It is employed in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2,2-Dichloro-2-phenylacetonitrile involves its reactivity towards nucleophiles and electrophiles. The presence of two electron-withdrawing chlorine atoms makes the carbon center highly electrophilic, facilitating nucleophilic substitution reactions. The nitrile group can also participate in various reactions, including reduction and hydrolysis, leading to the formation of different functional groups .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2-phenylacetonitrile
- Benzyl cyanide
- 2,2-Dichloro-2-methylacetonitrile
Uniqueness
2,2-Dichloro-2-phenylacetonitrile is unique due to the presence of two chlorine atoms, which significantly enhance its reactivity compared to similar compounds. This increased reactivity makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
2,2-dichloro-2-phenylacetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTAUMIOSWQZRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456150 | |
Record name | 2,2-dichloro-2-phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40626-45-7 | |
Record name | 2,2-dichloro-2-phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dichloro-2-phenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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